molecular formula C11H9NO3S B1419961 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid CAS No. 884874-94-6

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid

Cat. No. B1419961
M. Wt: 235.26 g/mol
InChI Key: UZXSKGJRGZRUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid, also known as MTCA, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug development. MTCA belongs to the thiazole family of compounds and has a molecular weight of 241.27 g/mol.

Scientific Research Applications

Corrosion Inhibition

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid derivatives have been explored for their potential as corrosion inhibitors. For instance, Chaitra et al. (2016) synthesized thiazole based pyridine derivatives and evaluated their corrosion inhibition performance on mild steel in acidic environments using gravimetric, potentiodynamic polarization, and electrochemical impedance techniques (Chaitra, Mohana, & Tandon, 2016). Similarly, Chaitra et al. (2016) investigated the inhibition activity of new thiazole hydrazones towards mild steel corrosion in acid media (Chaitra, Mohana, Gurudatt, & Tandon, 2016).

Antimicrobial Activity

Thiazole derivatives of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid have shown promising results in antimicrobial studies. Noolvi et al. (2016) synthesized 1,3,4-thiadiazole derivatives and evaluated their in vitro antimicrobial activities against several strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Anticancer and Antiviral Activities

Compounds derived from 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid have been studied for their potential anticancer and antiviral activities. Havrylyuk et al. (2013) synthesized 2-pyrazoline-substituted 4-thiazolidinones and tested their in vitro anticancer activity, with some compounds showing selective inhibition of leukemia cell lines (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

Synthesis and Characterization of Derivatives

Various studies have focused on the synthesis and characterization of derivatives of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. For example, Žugelj et al. (2009) reported the synthesis of thiazole-5-carboxylates starting from dimethyl acetone-1,3-dicarboxylate (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).

Electrochemical Studies

Electrochemical studies have also been conducted on these compounds. Sayyah et al. (2006) carried out electrochemical oxidative polymerization of 2-amino-4-(4-methoxyphenyl)thiazole, investigating various reaction parameters (Sayyah, Kamal, & Abd El-Rehim, 2006).

properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)10-12-6-9(16-10)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXSKGJRGZRUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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